![molecular formula C19H18N2O4S B15348726 2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate CAS No. 63149-00-8](/img/structure/B15348726.png)
2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate is an organic compound featuring a benzoxazole ring fused to a sulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate typically involves multi-step organic synthesis techniques. One commonly used method is the condensation reaction between an aniline derivative and a butadiene compound to form the anilinobutadiene moiety. This is then subjected to a cyclization reaction with a benzoxazole precursor under controlled conditions (e.g., temperature, pH, catalysts). Finally, the compound is sulfonated using appropriate sulfonation reagents.
Industrial Production Methods
Industrial production methods for this compound are scaled-up versions of laboratory procedures, often involving continuous flow reactors for improved efficiency and yield. The use of automated reaction monitoring and control systems ensures the reproducibility and quality of the product. Key parameters such as reaction temperature, pressure, and reactant concentrations are meticulously optimized.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate can undergo various types of chemical reactions:
Oxidation: It can be oxidized to form quinonoid derivatives, potentially altering its electronic properties.
Reduction: The compound can be reduced, particularly at the anilinobutadiene moiety, yielding different reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzoxazole ring or the sulfonate group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as halogens, sulfonyl chlorides, or organolithium compounds under various reaction conditions (e.g., solvents, temperatures).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines or other hydrogenated compounds. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate finds applications across several scientific domains:
Chemistry: Used as a fluorescent dye or a molecular probe due to its distinct spectral properties.
Biology: Employed in the labeling of biomolecules and tracking cellular processes.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of sensors, optical materials, and other advanced technological applications.
Wirkmechanismus
Mechanism by Which the Compound Exerts its Effects
The biological and chemical effects of 2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate are predominantly mediated through its interaction with molecular targets and pathways. Its structural features allow it to bind to specific proteins or nucleic acids, modulating their activity.
Molecular Targets and Pathways Involved
This compound may target enzymes, receptors, or other proteins involved in signaling pathways. For instance, its interaction with specific enzymes can inhibit or activate biochemical reactions, influencing cellular processes such as apoptosis, proliferation, or differentiation.
Vergleich Mit ähnlichen Verbindungen
2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate can be compared with other benzoxazole derivatives or sulfonate-containing compounds
List of Similar Compounds
2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-methyl-1,3-benzoxazol-3-ium-5-sulfonate
2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-2-ium-5-sulfonate
2-[(1E,3E)-4-(4-nitroanilino)buta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate
These compounds, while structurally related, differ in specific substituents or positional isomerism, which can impact their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
63149-00-8 |
|---|---|
Molekularformel |
C19H18N2O4S |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate |
InChI |
InChI=1S/C19H18N2O4S/c1-2-21-17-14-16(26(22,23)24)11-12-18(17)25-19(21)10-6-7-13-20-15-8-4-3-5-9-15/h3-14H,2H2,1H3,(H,22,23,24) |
InChI-Schlüssel |
WMZXODXRKNUELQ-UHFFFAOYSA-N |
Isomerische SMILES |
CC[N+]1=C(OC2=C1C=C(C=C2)S(=O)(=O)[O-])/C=C/C=C/NC3=CC=CC=C3 |
Kanonische SMILES |
CC[N+]1=C(OC2=C1C=C(C=C2)S(=O)(=O)[O-])C=CC=CNC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Naphthalenedisulfonic acid, 4-[[4-[(3,6-disulfo-1-naphthalenyl)azo]-1-naphthalenyl]azo]-3-hydroxy-, tetrasodium salt](/img/structure/B15348643.png)
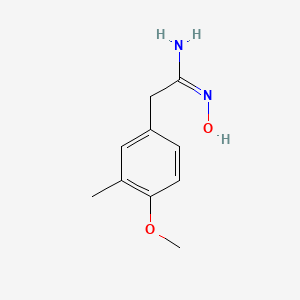
![N-[(1R,2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B15348661.png)
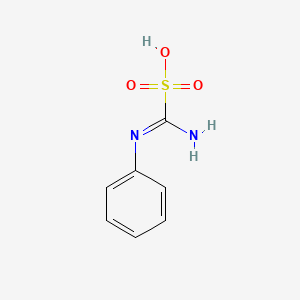
![7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B15348670.png)
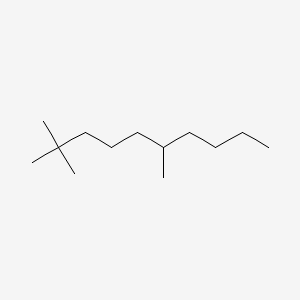
![Acetamide,N-methyl-N-[2-(methylthio)ethyl]-](/img/structure/B15348677.png)

![7-[(4-Nitrophenoxy)-[2-(trimethylazaniumyl)ethoxy]phosphoryl]oxyheptanoate](/img/structure/B15348685.png)
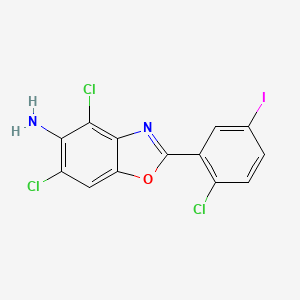
![Acetamide,2-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B15348710.png)
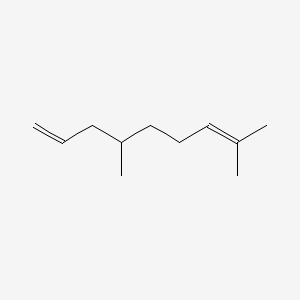
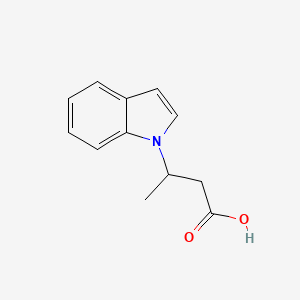
![N-[9-(4-methylphenyl)iminofluoren-2-yl]benzamide](/img/structure/B15348727.png)
